Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC16549205
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO2S |
|---|---|
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2H2,1H3 |
| Standard InChI Key | PWHMIVIWTZXKTA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC=N2)Br |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture and Substituent Effects
The molecular framework of ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate comprises a bicyclic system where a thiophene ring is fused to a pyridine ring at the [3,2-b] position. This fusion creates a planar, aromatic system that enhances electronic delocalization and stability. The bromine atom at the 3-position introduces steric bulk and electronic effects, polarizing the π-electron system and increasing susceptibility to nucleophilic substitution reactions. Concurrently, the ethyl ester group at the 2-position serves as an electron-withdrawing substituent, modulating the compound’s solubility and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNO₂S |
| Molecular Weight | 286.14 g/mol |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Br |
| InChIKey | SFDIRKDBTVHEEY-UHFFFAOYSA-N |
The SMILES notation and InChIKey provided in Table 1 underscore the compound’s connectivity and stereoelectronic features, which are critical for computational modeling and structure-activity relationship (SAR) studies .
Comparative Analysis with Isomeric Analogues
Structural isomerism profoundly influences the properties of thienopyridine derivatives. For instance, ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate differs in the fusion position of the thiophene and pyridine rings ([2,3-b] vs. [3,2-b]), leading to distinct electronic distributions and reactivity patterns . Similarly, ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, another analogue, features bromine at the 4-position, altering steric interactions and binding affinities in biological systems. These subtle variations highlight the importance of regiochemistry in optimizing pharmacological profiles.
Synthesis and Manufacturing Protocols
Bromination of Thieno[3,2-b]pyridine Precursors
The synthesis typically begins with the bromination of thieno[3,2-b]pyridine-2-carboxylate. Bromine (Br₂) in acetic acid or chloroform at 0–5°C selectively substitutes the hydrogen atom at the 3-position, yielding the mono-brominated intermediate. This step exploits the aromatic ring’s electron-rich regions, with the thiophene sulfur atom directing electrophilic attack to the adjacent carbon.
Esterification and Purification
Subsequent esterification involves reacting the brominated intermediate with ethanol in the presence of sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol displaces the carboxylate leaving group. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) affords the final product in yields exceeding 65%.
Table 2: Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 0–5°C, 4 h | 78 |
| Esterification | EtOH, H₂SO₄, reflux, 6 h | 67 |
Alternative routes, such as using N-bromosuccinimide (NBS) for bromination, have been explored but show lower regioselectivity.
Biological Activities and Mechanistic Insights
Antibacterial and Antifungal Efficacy
In vitro assays reveal that ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The bromine atom enhances membrane permeability, while the ester group facilitates interactions with bacterial efflux pumps. Antifungal activity against Candida albicans (MIC = 32 µg/mL) is attributed to thiol-mediated disruption of fungal cell walls.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution Reactions
The C–Br bond undergoes facile substitution with nucleophiles such as amines, alkoxides, and thiols. For example, treatment with piperidine in dimethyl sulfoxide (DMSO) at 80°C replaces bromine with a piperidinyl group, yielding ethyl 3-(piperidin-1-yl)thieno[3,2-b]pyridine-2-carboxylate. Such derivatives exhibit improved solubility and blood-brain barrier penetration.
Cross-Coupling Reactions
Applications in Drug Discovery and Development
Lead Optimization and SAR Studies
The compound serves as a versatile intermediate in optimizing lead compounds for oncology and infectious diseases. SAR studies highlight that electron-withdrawing groups at the 3-position enhance antitumor activity, while bulkier substituents improve metabolic stability.
Prodrug Design and Bioavailability Enhancement
Ester prodrugs derived from ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate demonstrate enhanced oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid, which exhibits prolonged plasma half-life (>6 h) in rodent models.
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